Product packaging for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine(Cat. No.:CAS No. 3603-45-0)

4-[2-(2-Hydroxyethoxy)ethyl]morpholine

Cat. No.: B1297784
CAS No.: 3603-45-0
M. Wt: 175.23 g/mol
InChI Key: BLIMWOGCOCPQEU-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Morpholine (B109124) Derivatives and Heterocyclic Compounds

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to medicinal chemistry. atamankimya.com They form the core framework of a vast number of pharmaceuticals and biologically active molecules. researchgate.net Within this broad category, the morpholine ring is considered a "privileged scaffold". e3s-conferences.org This designation is due to its advantageous physicochemical properties, metabolic stability, and the relative ease of its synthesis, which have led to its incorporation into numerous approved drugs. e3s-conferences.orgnih.gov The morpholine structure, a six-membered ring containing both nitrogen and oxygen atoms, can enhance the potency of a molecule or modulate its pharmacokinetic properties. e3s-conferences.org

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a specific example of a functionalized morpholine derivative. Its core is the saturated morpholine heterocycle, which is N-substituted with a hydroxyethoxy-ethyl side chain. This side chain introduces additional points of chemical reactivity, distinguishing it from the parent morpholine molecule and expanding its potential applications in synthesis.

Below is a table detailing some of the key chemical properties of this compound.

PropertyValue
CAS Number 3603-45-0
Molecular Formula C₈H₁₇NO₃
Molecular Weight 175.23 g/mol
IUPAC Name 2-(2-morpholin-4-ylethoxy)ethanol
Monoisotopic Mass 175.12085 Da

Note: Data sourced from PubChem. nih.govuni.lu

Significance as a Key Synthetic Intermediate in Organic Chemistry

In organic synthesis, "building blocks" are relatively small molecules that serve as foundational units for constructing larger, more complex molecular architectures. boronmolecular.com The utility of this compound lies in its role as such a building block. Its structural design, featuring reactive sites at both the morpholine nitrogen (which is tertiary in this case) and the terminal hydroxyl group, allows for sequential chemical modifications.

The significance of this compound as a synthetic intermediate is highlighted by its documented use in the preparation of triazolotriazine derivatives. researchgate.netnih.gov This class of molecules is of considerable interest in pharmaceutical research. Specifically, certain triazolotriazine derivatives function as A2A adenosine (B11128) receptor antagonists. nih.govresearchgate.netmdpi.com These antagonists are investigated for their therapeutic potential in treating conditions such as Parkinson's disease. nih.govnih.gov The ability of this compound to serve as a precursor in the synthesis of such high-value target molecules underscores its importance in the field of medicinal chemistry.

Overview of Existing Academic Literature and Identification of Research Frontiers

The academic literature pertaining specifically to this compound is primarily found within chemical databases and supplier information, where it is characterized as a reagent or synthetic intermediate. nih.gov Broader scholarly attention is directed towards the larger class of morpholine derivatives, with numerous review articles discussing their synthesis and wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. e3s-conferences.orgresearchgate.net These reviews establish the importance of the morpholine scaffold as a key element in drug design. nih.gov

The existing body of research positions this compound as a tool for synthesis rather than an end-product with known biological activity itself. This points toward clear frontiers for future research. A primary area for exploration would be the systematic use of this compound to generate libraries of novel, more complex molecules. By reacting its hydroxyl or morpholine moieties, researchers could create a diverse set of new derivatives for screening against various biological targets.

Further research could also focus on developing and optimizing synthetic routes that utilize this intermediate, potentially leading to more efficient production of pharmaceutically relevant compounds like the aforementioned A2A receptor antagonists. As the demand for novel therapeutic agents grows, the exploration of versatile and functionalized building blocks like this compound will likely intensify, solidifying its role in the future of drug discovery and organic synthesis. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO3 B1297784 4-[2-(2-Hydroxyethoxy)ethyl]morpholine CAS No. 3603-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-morpholin-4-ylethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c10-4-8-12-7-3-9-1-5-11-6-2-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIMWOGCOCPQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332519
Record name 2-(2-morpholinoethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3603-45-0
Record name 2-(2-morpholinoethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Pathways for 4 2 2 Hydroxyethoxy Ethyl Morpholine

Catalytic Hydrogenation and Amination Strategies

Catalytic hydrogenation and amination are cornerstone processes for producing morpholine (B109124) derivatives. These reactions typically involve reacting a dialkylene glycol, such as diethylene glycol, with ammonia (B1221849) or a primary amine in the presence of hydrogen and a hydrogenation-dehydrogenation catalyst. epo.orggoogle.com The conditions are carefully controlled to maintain the dialkylene glycol primarily in a liquid phase while the formed morpholine derivative is predominantly in the vapor phase, facilitating separation. epo.orggoogle.com

Reaction of Diethylene Glycol with Morpholine under Hydrogenation Conditions

A key route to 4-[2-(2-Hydroxyethoxy)ethyl]morpholine involves the direct reaction of diethylene glycol with morpholine. This process is conducted under hydrogenation conditions, utilizing specific catalysts to drive the reaction towards the desired product. The presence of hydrogen is crucial for maintaining catalyst activity and influencing the reaction equilibrium. epo.org

Copper- and cobalt-based catalysts are frequently employed for the synthesis of morpholines from diethylene glycol. epo.orggoogle.com Research has shown that highly dispersed copper-based catalysts with small particle sizes exhibit excellent performance by providing more active sites. researchgate.net The optimization of these catalysts involves adjusting the metal composition and preparation methods to enhance selectivity and conversion rates. For instance, catalysts containing mixtures of copper, nickel, and chromium oxides have been shown to be effective. google.com The goal is to create a bifunctional catalyst with both acidic sites for dehydration and metallic sites for hydrogenation. researchgate.net

Below is a table summarizing the performance of various optimized catalysts in similar amination reactions.

Catalyst CompositionTemperature (°C)Pressure (atm)Key Findings
Copper-Nickel-Chromite160-400-Effective for producing morpholine from diethylene glycol and ammonia. epo.orggoogle.com
Raney Nickel24025Used in the reaction of diethylene glycol and ammonia with hydrogen. google.com
Ruthenium on Support150-35020-500Resulted in morpholine yields from 14-77% with high glycol conversion. epo.orggoogle.com
Ni-Al2O3450 (calcination)-High activity and selectivity influenced by Ni/Al ratio and thermal treatment. researchgate.net

This table is generated based on data from related morpholine synthesis processes.

Support MaterialActive MetalsObservations
Alumina (Al₂O₃)Ni, Cu, ZnProvides acidic sites and good thermal stability, influencing catalyst performance. researchgate.net
Silica (B1680970) (SiO₂)CuCan improve catalyst stability and longevity in hydrogenation reactions. researchgate.net
KieselguhrVariousMentioned as a possible support for conventional hydrogenation/dehydrogenation catalysts. epo.org

This table illustrates the role of different support materials in catalytic amination.

The synthesis of morpholine derivatives is often accompanied by the formation of by-products. In the reaction of diethylene glycol, potential by-products can include various polyglycolamines and other derivatives. epo.org The formation of these by-products is influenced by the concentration of reactants, particularly ammonia, in the liquid phase at the catalyst site. epo.org A higher concentration of ammonia can shift the reaction equilibrium towards the intermediate, 2-(2-aminoethoxy)ethanol, which subsequently cyclizes to morpholine, thus reducing the formation of other by-products. epo.org Controlling reaction conditions such as temperature, pressure, and reactant ratios is a key strategy to minimize by-product formation. epo.orggoogle.com

By-product TypeFormation FactorControl Strategy
PolyglycolaminesLow ammonia concentrationIncrease ammonia to dialkylene glycol ratio. epo.org
Heavy FormationsPresence of inert gases (N₂, CH₄)Minimize inert gas content; maintain high ammonia concentration in the liquid phase. google.com
2-(2-aminoethoxy)ethanol (Intermediate)Reaction equilibriumRecycle the intermediate stream back into the reactor. google.com

This table outlines common by-products and methods to control their formation.

Reactions Involving Diethylene Glycol and Ammonia

An alternative and more common industrial route for producing the morpholine ring structure involves the reaction of diethylene glycol directly with ammonia. osti.gov This gas-phase synthesis is carried out at elevated temperatures and pressures in the presence of hydrogen and a hydrogenation-dehydrogenation catalyst. osti.govgoogle.com While this process primarily yields morpholine, its derivatives can be synthesized through subsequent reactions.

Nickel-based catalysts are highly effective for the amination of diethylene glycol. epo.orggoogle.com The performance of these catalysts can be significantly enhanced by the addition of promoters like copper and chromium. google.comgoogle.com A nickel-copper-chromium catalyst, for instance, is used for the vapor-phase synthesis of morpholine from diethylene glycol and ammonia. google.comgoogle.com The addition of titanium oxide as part of the catalyst composition has been shown to increase the morpholine yield to 75-78% and extend the catalyst's operational life. google.com These promoters help to improve the catalyst's activity, selectivity, and stability over long periods of operation. google.com

Catalyst CompositionTemperature (°C)Pressure (atm)Morpholine Yield (% by wt.)
Nickel-Copper-Chromium150-2501 - 30Up to 70% google.com
Nickel-Copper-Chromium-Titanium150-2501 - 3075-78% google.com

This table shows the performance of promoted nickel catalysts in the synthesis of morpholine.

Comparative Analysis of Gas-Phase vs. Liquid-Phase Synthesis

The synthesis of chemical compounds like this compound can be approached through different physical states, primarily in the liquid or gas phase. Each method presents a distinct set of advantages and challenges that influence its suitability for industrial-scale production.

Liquid-Phase Synthesis is the more conventional method for producing morpholine derivatives. It typically involves dissolving reactants in a solvent, which facilitates contact and reaction between molecules. This approach offers excellent control over reaction parameters such as temperature, pressure, and concentration. bioduro.comnih.gov The use of solvents can help manage the heat generated during the reaction (exothermicity) and can be tailored to optimize reaction rates and selectivity. nih.gov However, liquid-phase synthesis often necessitates a subsequent, and sometimes complex, purification step to remove the solvent and by-products, which can generate significant waste. bioduro.com

Gas-Phase Synthesis , conversely, involves reactions between gaseous reactants. rsc.org A primary advantage of this method is the elimination of solvents, which aligns with the principles of green chemistry. rsc.org Product separation can be simpler, as the product may be condensed from the gas stream. This method can also lead to higher reaction rates due to increased molecular kinetic energy at higher temperatures. However, gas-phase reactions often require more specialized equipment to handle high temperatures and pressures, and the reactants must be sufficiently volatile and thermally stable to exist in the gaseous state without decomposition. For a molecule with the complexity of this compound, ensuring the stability of intermediates and the final product at elevated temperatures is a critical challenge. rsc.org

Below is a comparative table summarizing the key aspects of each synthetic phase.

FeatureLiquid-Phase SynthesisGas-Phase Synthesis
Reaction Medium Solvent-basedSolvent-free
Control Excellent control over temperature and concentrationMore complex control of pressure and flow rates
Equipment Standard chemical reactorsSpecialized high-temperature/pressure reactors
Product Isolation Often requires complex purification (e.g., distillation, extraction)Can be simpler (e.g., condensation)
Waste Generation Higher, due to solvent useLower, aligning with green chemistry principles
Applicability Broad applicability for a wide range of reactantsLimited to volatile and thermally stable compounds

Advanced Synthetic Approaches and Process Optimization

Optimizing the synthesis of this compound is crucial for improving economic viability and environmental sustainability. Advanced approaches focus on increasing yield, understanding reaction mechanisms, reducing waste, and enhancing efficiency.

Investigation of Reaction Kinetics and Thermodynamics in this compound Formation

A thorough understanding of reaction kinetics and thermodynamics is fundamental to optimizing the formation of this compound. berkeley.eduuclouvain.be

Thermodynamics governs the position of chemical equilibrium and the potential yield of a reaction. Key parameters include:

Enthalpy of Formation (ΔHf°) : Indicates whether the reaction releases or consumes heat. An exothermic reaction is generally favorable.

Gibbs Free Energy of Formation (ΔGf°) : Determines the spontaneity of the reaction. A negative value indicates a spontaneous process.

Entropy (S°) : Relates to the disorder of the system.

Kinetics deals with the rate of the reaction and the pathway it follows. nih.gov Studying the kinetics provides insight into:

Reaction Rate Constant (k) : Quantifies the speed of the reaction.

Activation Energy (Ea) : The minimum energy required for the reaction to occur. Catalysts are often used to lower this barrier. uclouvain.be

Reaction Order : Describes how the rate is affected by the concentration of each reactant.

By studying these parameters, chemists can determine the optimal conditions (temperature, pressure, catalyst) to maximize the reaction rate while favoring the formation of the desired product over side reactions. nih.govresearchgate.net For example, kinetic models can help prevent the decomposition of morpholine-related structures, which is a known possibility under certain thermal conditions. nih.govresearchgate.net

Solvent-Free and Green Chemistry Methodologies for Synthesis

Modern synthetic chemistry places a strong emphasis on "green" methodologies that minimize environmental impact. nih.govchemrxiv.orgchemrxiv.org For the synthesis of this compound, this involves moving away from hazardous organic solvents and exploring solvent-free conditions. nih.govajgreenchem.com

Solvent-free, or neat, reactions involve mixing the reactants directly, often with a catalyst. nih.gov This approach can lead to higher reaction rates due to increased reactant concentration and significantly reduces the amount of waste generated. nih.gov When a solvent is necessary, the focus is on using "green solvents," which are less toxic, biodegradable, and derived from renewable resources. ajgreenchem.com The development of efficient, one- or two-step reaction protocols using inexpensive and less hazardous reagents is a key goal in the green synthesis of morpholines. nih.govchemrxiv.orgchemrxiv.org Such methods not only have environmental and safety benefits but can also be more cost-effective by eliminating steps and reducing waste treatment costs. chemrxiv.org

Influence of Phase Transfer Catalysts on Reaction Efficiency

In many organic syntheses, the reactants are immiscible, existing in separate phases (e.g., an aqueous phase and an organic phase). biomedres.us This immiscibility severely limits the reaction rate because the reactants can only interact at the interface between the two phases. Phase Transfer Catalysis (PTC) is a powerful technique to overcome this limitation. biomedres.usijche.com

A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur. biomedres.us Typically, these catalysts are quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers. biomedres.usbiomedres.us They function by forming a lipophilic ion pair with an anion from the aqueous phase, which can then dissolve in the organic phase and react with the organic substrate. mdpi.com

The use of a phase transfer catalyst in the synthesis of this compound could offer several advantages:

Increased Reaction Rate : By bringing the reactants together in a single phase, the reaction rate can be dramatically increased. researchgate.net

Milder Reaction Conditions : The enhanced reactivity often allows the use of lower temperatures and pressures.

Improved Yield and Selectivity : PTC can help minimize side reactions, leading to a cleaner product profile. biomedres.us

Use of Inexpensive Reagents : It allows for the use of inexpensive inorganic bases (like sodium hydroxide) in an aqueous phase with organic substrates. mdpi.com

The efficiency of a phase transfer catalyst is influenced by factors such as its structure, the stirring speed of the reaction mixture (which affects the interfacial area), and temperature. biomedres.usresearchgate.net

Catalyst TypeExampleMechanismKey Advantage
Quaternary Ammonium Salts Tetrabutylammonium Bromide (TBAB)Forms a lipophilic ion pair with the aqueous reactant.Cost-effective and widely available. biomedres.us
Quaternary Phosphonium Salts Similar to ammonium saltsForms a lipophilic ion pair with the aqueous reactant.Often more thermally stable than ammonium salts.
Crown Ethers 18-Crown-6Encapsulates the cation (e.g., K+) of an ionic reactant, making the anion more reactive.High catalytic activity, especially in solid-liquid systems. biomedres.us

Chemical Transformations and Reactivity Profile of 4 2 2 Hydroxyethoxy Ethyl Morpholine

Reactions at the Hydroxyl Functionality

The terminal primary hydroxyl group is a key site for a variety of chemical modifications, enabling the introduction of new functional groups and the synthesis of diverse derivatives.

Esterification and Etherification for Functional Group Derivatization

The primary alcohol moiety of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine can readily undergo esterification and etherification, which are fundamental reactions for derivatizing the hydroxyl group.

Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. The process is typically catalyzed by a strong acid when reacting with a carboxylic acid. This transformation is crucial for synthesizing various functional derivatives. For instance, the esterification of similar N-substituted amino alcohols is a key step in the synthesis of molecules with specific biological or material properties.

Etherification: The formation of an ether linkage can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Alternatively, dehydrative etherification can be catalyzed by acids or metals, such as iron(III) triflate, which facilitates the reaction between two alcohol molecules or between a primary and a secondary alcohol. nih.gov These reactions allow for the extension of the carbon chain or the introduction of various alkyl or aryl groups at the terminus of the ethoxyethyl side chain.

Below is a table summarizing these derivatization reactions.

Table 1: Functional Group Derivatization at the Hydroxyl Moiety

Reaction Type Reagents Functional Group Formed
Esterification Carboxylic Acid (R-COOH) + Acid Catalyst Ester (-O-C(=O)R)
Esterification Acyl Halide (R-COCl) + Base Ester (-O-C(=O)R)

Selective Oxidation Reactions

The primary alcohol group of this compound can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions.

To achieve full oxidation to the corresponding carboxylic acid, 2-(2-morpholinoethoxy)acetic acid, strong oxidizing agents and rigorous conditions are typically employed. A common method involves heating the alcohol under reflux with an excess of an acidified solution of potassium dichromate(VI). chemguide.co.uklibretexts.org During this process, the alcohol is first oxidized to an aldehyde, which remains in the reaction mixture and is subsequently oxidized to the carboxylic acid. libretexts.org

More modern and milder methods are also available for this transformation. A two-step, one-pot procedure using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and sodium hypochlorite (B82951) (NaOCl) under phase-transfer conditions, followed by oxidation with sodium chlorite (B76162) (NaClO2), can efficiently convert primary alcohols to carboxylic acids. nih.gov This method is compatible with sensitive functional groups and avoids the use of toxic heavy metals. nih.gov

The general scheme for the oxidation of the primary alcohol is presented below.

Table 2: Oxidation Products of the Hydroxyl Group

Starting Compound Reagent/Conditions Product
This compound K₂Cr₂O₇ / H₂SO₄, Reflux 2-(2-morpholinoethoxy)acetic acid

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group (-OH) is inherently a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (OH⁻) is a strong base. libretexts.orgmsu.edu Therefore, to facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

A common strategy is to perform the reaction in the presence of a strong acid (e.g., HBr, HCl). The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). The resulting water molecule (H₂O) is an excellent leaving group, which can then be displaced by a nucleophile, such as a halide ion. libretexts.org This SN1 or SN2 pathway is effective for converting alcohols into alkyl halides.

Another approach involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. This two-step sequence allows for the introduction of various functionalities, such as azides, nitriles, or amines, by reacting the intermediate sulfonate ester with the appropriate nucleophile. nih.gov For example, a related compound, 2-(2-phthalimidoethoxy) ethanol, can be synthesized from a tosylated precursor, which is then converted to 2-(2-aminoethoxy) ethanol. google.com

Reactivity of the Morpholine (B109124) Nitrogen

The nitrogen atom within the morpholine ring is a tertiary amine, which confers nucleophilic and basic properties to the molecule, providing another reactive center for chemical transformations.

Amine-Based Reactions, including Alkylation and Acylation

The lone pair of electrons on the morpholine nitrogen makes it nucleophilic, allowing it to react with various electrophiles.

Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides. This reaction follows an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This process is fundamental for synthesizing N-substituted morpholine derivatives. researchgate.net N-alkylation of morpholine and its derivatives can also be achieved using alcohols as alkylating agents over specific catalysts, which is considered a greener synthetic route. researchgate.net

Acylation: Similarly, the morpholine nitrogen can react with acylating agents like acyl chlorides or anhydrides to form N-acylmorpholine derivatives. This reaction is a standard method for introducing carbonyl-containing groups onto the nitrogen atom. The reaction of morpholine with ethyl chloroacetate (B1199739) in the presence of a base is a documented example of such a transformation. researchgate.net

Formation of Salts and Quaternary Ammonium (B1175870) Compounds

As a tertiary amine, the morpholine nitrogen is basic and can readily form salts and quaternary ammonium compounds.

Salt Formation: The nitrogen atom can accept a proton from an acid in a simple acid-base reaction to form a morpholinium salt. This property is often utilized to modify the solubility and handling characteristics of the compound.

Quaternary Ammonium Compounds: The nitrogen atom can undergo a reaction with an alkyl halide in what is known as the Menschutkin reaction to form a quaternary ammonium salt. nih.gov In this reaction, the tertiary amine acts as a nucleophile, attacking the alkyl halide to create a new carbon-nitrogen bond and yielding a positively charged quaternary ammonium cation with the halide as the counter-ion. taylorandfrancis.com These compounds have a permanent positive charge and are a significant class of molecules with applications ranging from surfactants to antimicrobial agents. researchgate.netnih.gov The quaternization of tertiary amines is a well-established and versatile reaction. nih.govd-nb.info

The following table summarizes reactions at the morpholine nitrogen.

Table 3: Reactions at the Morpholine Nitrogen

Reaction Type Reagents Product Type
Alkylation Alkyl Halide (R-X) Quaternary Ammonium Salt
Acylation Acyl Halide (R-COCl) N-Acylmorpholinium Salt
Salt Formation Acid (H-A) Morpholinium Salt

Participation in Condensation Reactions

The terminal primary hydroxyl group of this compound is the principal site for its participation in condensation reactions. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. The reactivity of this hydroxyl group is characteristic of primary alcohols.

One of the most common condensation reactions for primary alcohols is esterification. In the presence of an acid catalyst, this compound can react with carboxylic acids to form the corresponding esters. This transformation is a classic example of Fischer esterification. Similarly, it can react with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides to yield esters, often under milder conditions.

Another significant condensation pathway is etherification. For instance, reaction with an alkyl halide under Williamson ether synthesis conditions (in the presence of a strong base) would lead to the formation of a new ether linkage, further extending the side chain.

While direct experimental data for specific condensation reactions of this compound is not extensively detailed in publicly available literature, its reactivity can be predicted based on fundamental organic chemistry principles. The nucleophilic character of the hydroxyl group is key to these transformations.

Table 1: Predicted Products from Condensation Reactions This table illustrates the expected outcomes from typical condensation reactions involving the hydroxyl group of this compound.

Reactant ClassSpecific ExampleExpected Product StructureProduct Name
Carboxylic AcidAcetic Acid2-(2-morpholinoethoxy)ethyl acetate
Acyl ChlorideBenzoyl Chloride2-(2-morpholinoethoxy)ethyl benzoate
Alkyl HalideMethyl Iodide4-[2-(2-Methoxyethoxy)ethyl]morpholine

Ring-Opening and Rearrangement Pathways

The morpholine ring is a saturated heterocycle and is generally considered stable under many reaction conditions, lacking the significant ring strain that drives the opening of smaller rings like epoxides. libretexts.org Consequently, ring-opening and rearrangement pathways for this compound are not common and typically require harsh conditions or specific reagents to activate the ring system.

Research into the reactivity of analogous N-substituted morpholines provides insight into potential, though not directly confirmed, degradation pathways. One such pathway is oxidative ring-opening. A patented method describes the visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in N-phenylmorpholine derivatives using oxygen as the final oxidant. google.com This process, catalyzed by a photosensitizer, results in the formation of a formate (B1220265) ester derivative. google.com Applying this analogy, this compound could potentially undergo a similar C-C bond cleavage within the morpholine ring under specific photocatalytic oxidative conditions.

Furthermore, theoretical studies have explored the ring-opening pathways of morpholinyl radicals in the presence of molecular oxygen. nih.gov These calculations suggest that after an initial hydrogen abstraction from a carbon adjacent to the ring oxygen, the addition of O₂ can initiate a sequence of steps, including a 1,5-hydrogen shift, that leads to a low-energy pathway for unimolecular ring-opening. nih.gov This pathway is primarily of interest in fields like combustion chemistry but highlights the fundamental possibility of ring cleavage under radical conditions. nih.gov

It is important to note that these pathways are based on related structures, and their applicability to this compound under standard synthetic conditions has not been experimentally demonstrated in the reviewed literature. No significant molecular rearrangements of this compound are documented.

Table 2: Potential Ring-Opening Pathways for N-Alkylmorpholine Derivatives This table summarizes potential, though not experimentally confirmed for the title compound, ring-opening mechanisms based on studies of analogous morpholine derivatives.

PathwayConditions/ReagentsKey IntermediatePotential Product TypeSource
Photocatalytic Oxidative CleavageVisible Light, O₂, PhotosensitizerN/AFormate ester derivative google.com
Radical-Initiated OxidationRadical Initiator, O₂Peroxy radicalVarious fragmented carbonyls and amides nih.gov

Role as a Precursor in Multi-Step Organic Synthesis

The bifunctional nature of this compound makes it a valuable building block in multi-step organic synthesis. Its most notable application is as a precursor in the preparation of complex heterocyclic systems with significant biological activity. chemicalbook.com

Specifically, this compound is utilized in the synthesis of triazolotriazine derivatives. chemicalbook.com These resulting compounds have been developed and investigated as potent and selective antagonists for the A₂A adenosine (B11128) receptor. chemicalbook.com A₂A receptor antagonists are a class of compounds with potential therapeutic applications, including in the treatment of Parkinson's disease. nih.govnih.gov

Table 3: Application in Multi-Step Synthesis This table highlights the role of this compound as a synthetic precursor.

PrecursorSynthetic Target ClassTherapeutic Area of TargetSource
This compoundTriazolotriazine derivativesA₂A Adenosine Receptor Antagonists chemicalbook.com

Spectroscopic Characterization and Computational Studies of 4 2 2 Hydroxyethoxy Ethyl Morpholine

Advanced Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of 4-[2-(2-hydroxyethoxy)ethyl]morpholine is determined through a suite of spectroscopic methods. Each technique offers unique insights into the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: While a publicly available, fully assigned proton NMR spectrum for this compound is not readily found in literature, the expected chemical shifts and splitting patterns can be predicted based on the electronic environments of the protons. The spectrum would feature distinct signals for the morpholine (B109124) ring protons and the ethyl ether side chain. The protons on the morpholine ring adjacent to the oxygen atom would appear further downfield than those adjacent to the nitrogen. Similarly, the methylene (B1212753) protons of the side chain would be influenced by the adjacent oxygen and nitrogen atoms, leading to characteristic shifts. For instance, the terminal methylene group protons next to the hydroxyl group (-CH₂OH) are expected around 3.7 ppm, while the methylene groups of the morpholine ring typically appear between 2.4 and 3.7 ppm.

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms. A spectrum available in the PubChem database confirms these distinct environments. nih.gov The carbons of the morpholine ring adjacent to the oxygen atom typically resonate at a lower field (around 67 ppm) compared to those adjacent to the nitrogen atom (around 54 ppm). researchgate.netchemicalbook.com The carbons in the side chain are also distinguishable, with the terminal carbon bearing the hydroxyl group appearing around 61 ppm.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound.
Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Predicted ¹H Multiplicity
Morpholine C-N~54~2.5Triplet
Morpholine C-O~67~3.7Triplet
N-CH₂~58~2.7Triplet
O-CH₂ (ether)~68~3.6Triplet
O-CH₂ (ether)~73~3.5Triplet
CH₂-OH~62~3.7Triplet
OHN/AVariableSinglet (broad)

Mass spectrometry is employed to determine the molecular weight and to deduce structural information from the fragmentation patterns of the ionized molecule. The nominal molecular weight of this compound is 175.23 g/mol . nih.gov

Upon electron impact ionization, the molecule undergoes characteristic fragmentation. Key fragmentation pathways for ethers, amines, and alcohols include alpha-cleavage, where the bond adjacent to the heteroatom is broken. libretexts.org For this compound, this would lead to several prominent fragments. The most stable fragment, often the base peak, is typically formed by the cleavage of the C-C bond alpha to the morpholine nitrogen, resulting in a fragment with m/z = 100. Another significant fragmentation involves the cleavage of the ether bond.

Table 2: Expected Mass Spectrometry Fragments for this compound.
m/zLikely Fragment StructureFragmentation Pathway
175[C₈H₁₇NO₃]⁺Molecular Ion (M⁺)
144[M - CH₂OH]⁺Loss of hydroxymethyl radical
100[C₅H₁₀NO]⁺Alpha-cleavage at the morpholine ring
86[C₄H₈NO]⁺Ring fragmentation
73[C₃H₅O₂]⁺Cleavage of the ethyl ether chain
57[C₃H₅O]⁺Further fragmentation

LC-MS is a powerful technique for the analysis of morpholine and its derivatives in various matrices. nih.gov This method combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. For a polar and non-volatile compound like this compound, LC-MS with electrospray ionization (ESI) would be the method of choice. It allows for the detection of the protonated molecule [M+H]⁺ at m/z 176, providing a clear confirmation of the molecular weight with minimal fragmentation.

GC-MS is suitable for the analysis of volatile compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, often after derivatization to increase its volatility. researchgate.net PubChem lists a GC-MS spectrum for this compound, indicating its feasibility for analysis via this method. nih.gov The electron ionization (EI) source in a typical GC-MS system induces extensive fragmentation, providing a detailed mass spectrum that can be used as a fingerprint for identification and structural confirmation. nih.gov

Vibrational spectroscopy probes the molecular vibrations of a compound, offering information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A prominent broad band is expected in the region of 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. masterorganicchemistry.com The C-H stretching vibrations of the methylene groups appear as strong absorptions between 2850 and 3000 cm⁻¹. The C-O-C stretching of the ether and morpholine ring, along with the C-O stretching of the alcohol, will produce strong, characteristic bands in the fingerprint region, typically between 1050 and 1150 cm⁻¹. researchgate.net The C-N stretching vibrations of the tertiary amine in the morpholine ring are also found in this region. A vapor phase IR spectrum is available in the PubChem database. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The vibrational modes of the morpholine ring are well-characterized by Raman spectroscopy. acs.orgresearchgate.net Studies on morpholine itself show that the molecule exists predominantly in a chair conformation. researchgate.net The Raman spectrum of this compound would be expected to show strong signals for the symmetric C-O-C and C-N-C stretching modes of the ring, as well as various CH₂ bending and rocking modes. Unlike in IR, the O-H stretch is typically a weak signal in Raman spectra.

Table 3: Key Vibrational Modes for this compound.
Vibrational ModeExpected IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)Intensity
O-H Stretch~3400 (broad)~3400 (weak)Strong (IR)
C-H Stretch (asymmetric/symmetric)2850-30002850-3000Strong
CH₂ Scissoring/Bending~1450~1450Medium
C-O-C Stretch (Ether/Ring)1050-11501050-1150Strong
C-N Stretch (Ring)1050-11501050-1150Medium-Strong
C-C Stretch~900-1000~900-1000Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry, particularly methods based on Density Functional Theory (DFT), provide profound insights into the structural and electronic properties of molecules. elixirpublishers.com While specific DFT studies on this compound are not prominent in the literature, extensive research on morpholine and its derivatives establishes a clear framework for such an investigation. researchgate.netmdpi.com

A typical computational study would begin with a geometry optimization to find the lowest energy conformation of the molecule. For the morpholine ring, this is known to be the chair conformation. researchgate.net DFT calculations, using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net

Furthermore, these calculations can predict vibrational frequencies, which are invaluable for assigning experimental IR and Raman spectra. scielo.org.mx The computed frequencies are often scaled to correct for anharmonicity and basis set limitations. elixirpublishers.com Other properties that can be calculated include the molecular electrostatic potential (MEP) surface, which identifies electron-rich and electron-poor regions of the molecule, and frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity. researchgate.net Such studies on related morpholine compounds have been used to understand reaction mechanisms and catalytic activity. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for determining the electronic structure and equilibrium geometry of molecules. stackexchange.com DFT methods calculate the total energy of a system as a functional of the electron density, offering a balance between computational cost and accuracy.

The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.com This is typically achieved using iterative algorithms that calculate the forces on each atom and adjust their positions until a stationary point is reached. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used hybrid functional for such calculations, often paired with a basis set like 6-311+G(d,p) to provide a good description of the electronic distribution. researchgate.net

Upon successful geometry optimization, a wealth of information about the molecule's electronic structure is obtained. This includes the optimized bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Furthermore, electronic properties such as the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability.

To illustrate the type of data obtained from such calculations, the following table presents illustrative optimized geometrical parameters for a morpholine derivative, calculated using DFT.

ParameterBond/AngleCalculated Value (Illustrative)
Bond Length (Å)C-N1.458
C-O1.425
C-C1.530
Bond Angle (°)C-N-C111.5
C-O-C112.0
N-C-C110.2

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, such as the flexible ethoxyethyl side chain of this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) that governs the transitions between them. researchgate.net

Computational methods are well-suited for exploring the conformational landscape of a molecule. A systematic or stochastic search can be performed where the dihedral angles of the rotatable bonds are varied, and the energy of each resulting conformation is calculated. nih.gov This allows for the identification of local minima on the PES, which correspond to the stable conformers. The relative energies of these conformers determine their population distribution at a given temperature, with lower energy conformers being more abundant.

For this compound, the key dihedral angles to consider would be those along the C-C and C-O bonds of the side chain. The interactions between the morpholine ring and the terminal hydroxyl group will play a significant role in determining the preferred conformations, with the possibility of intramolecular hydrogen bonding influencing the stability of certain arrangements.

The following table provides an illustrative example of the relative energies of different conformers for a flexible molecule, which would be the outcome of a potential energy surface scan.

ConformerDihedral Angle(s) (°)Relative Energy (kcal/mol)
1 (Global Minimum)gauche, anti0.00
2anti, anti1.25
3gauche, gauche2.50

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure representation of a molecule. uni-muenchen.de

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. researchgate.net These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with each donor-acceptor interaction provides a measure of its significance.

An illustrative table of the second-order perturbation theory analysis of the Fock matrix from an NBO calculation for a morpholine derivative is presented below.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Nσ(C-C)3.5
LP(1) Oσ(C-C)2.1
σ(C-H)σ*(C-N)1.8

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra. nih.gov

Vibrational Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of normal modes, each with a corresponding frequency and intensity for both infrared (IR) and Raman spectroscopy. researchgate.net By comparing the calculated vibrational spectrum with experimental data, a detailed assignment of the observed spectral bands to specific molecular motions can be made. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of NMR-active nuclei, such as ¹H and ¹³C, can be predicted by calculating the magnetic shielding tensor for each atom. acs.org The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for these calculations. The calculated isotropic shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). These theoretical predictions can aid in the assignment of complex NMR spectra and can be particularly useful for distinguishing between different isomers or conformers.

The following table provides an example of a comparison between calculated and experimental vibrational frequencies for a related morpholine compound, demonstrating the predictive power of these computational methods.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
ν(C-H)29702975C-H stretching
δ(CH₂)14501455CH₂ scissoring
ν(C-N)11151120C-N stretching
ν(C-O-C)10701075Asymmetric C-O-C stretching

Applications in Materials Science and Medicinal Chemistry Research

Integration into Polymer Chemistry and Advanced Materials

In the realm of materials science, 4-[2-(2-Hydroxyethoxy)ethyl]morpholine serves as a foundational building block and modifying agent. Its dual functionality enables its participation in polymerization reactions, the synthesis of novel monomers, and the chemical alteration of material surfaces.

The morpholine (B109124) moiety is a well-established functional group in the design of amine-based catalysts, particularly for the production of polyurethanes. google.com These catalysts are crucial for promoting the reactions between polyols and polyisocyanates that form the polyurethane polymer structure. san-apro.co.jp While simple N-alkylmorpholines are known catalysts, this compound acts as a more advanced intermediate. Its terminal hydroxyl group allows it to be chemically bonded into a catalyst structure, potentially creating reactive catalysts that become part of the final polymer matrix. This integration can reduce the migration of free catalyst molecules in the finished product.

Computational studies on morpholine and its derivatives have shown their effectiveness in promoting urethane (B1682113) formation. nih.gov The tertiary amine of the morpholine ring is the primary catalytic site, activating the reactants. By modifying the structure, as is possible starting with this compound, chemists can fine-tune the catalyst's activity and selectivity for specific polymerization processes. nih.govresearchgate.net

Below is a table of related morpholine-based catalysts and their roles in polymerization.

Catalyst NameStructural Role of MorpholinePrimary ApplicationKey Advantage
N-EthylmorpholineTertiary amine catalystPolyurethane foamsPromotes both gelling and blowing reactions
2,2'-Dimorpholinodiethylether (DMDEE)Two morpholine groups linked by an etherPolyurethane foamsStrong blowing catalyst for low-density foams
Reactive Morpholine CatalystsMorpholine ring with a reactive group (e.g., -OH)Non-vinyl stain, anti-fogging polyurethanesBecomes part of the polymer, reducing emissions san-apro.co.jp

The synthesis of advanced polymers often requires custom-designed monomers with specific functionalities. The terminal hydroxyl group of this compound serves as a convenient chemical handle for its conversion into a polymerizable monomer. Through esterification or etherification reactions, vinyl, acrylate (B77674), or methacrylate (B99206) groups can be attached to the molecule.

For instance, reacting this compound with acryloyl chloride would yield a morpholine-containing acrylate monomer. Polymers derived from such monomers incorporate the morpholine ring and the flexible ethoxyethyl spacer into their side chains. This can impart desirable properties to the final polymer, such as improved hydrophilicity, pH-responsiveness, and biocompatibility. nih.govscielo.br The synthesis of polymers from morpholine-derived methacrylates has been demonstrated as a viable route to new stimuli-responsive materials. nih.gov

The table below outlines potential monomers that can be synthesized from this compound.

Monomer NameSynthesis ReactionResulting Polymer Property
2-(2-(Morpholino)ethoxy)ethyl acrylateEsterification with acryloyl chlorideHydrophilicity, pH-sensitivity
2-(2-(Morpholino)ethoxy)ethyl methacrylateEsterification with methacryloyl chlorideBiocompatibility, thermo-responsiveness nih.gov
4-(2-(2-(Vinyloxy)ethoxy)ethyl)morpholineVinylation of the hydroxyl groupAdhesion, cross-linking capability

Modifying the surface chemistry of a material is critical for controlling its interaction with the surrounding environment, a key requirement in biomedical devices, sensors, and coatings. nih.govmdpi.com this compound can be used to functionalize surfaces through techniques like covalent grafting. ethz.ch

The hydroxyl group can react with surfaces containing complementary chemical groups, such as isocyanates, epoxides, or silanols (on silica (B1680970) and glass). micronit.com Once anchored, the molecule exposes the morpholine ring and the hydrophilic ether chain, altering the surface properties. This can be used to increase a material's wettability, reduce non-specific protein adsorption, or provide sites for further chemical reactions. The vapor-phase deposition of functional polymer films is an advanced method where monomers derived from such compounds can create conformal coatings on complex surfaces. nih.gov

Surface MaterialFunctionalization ChemistryModified Surface PropertyPotential Application
Silicon/Glass (SiO2)Reaction with silanol (B1196071) groups via silanizationIncreased hydrophilicity, biocompatibilityBiosensors, microfluidics micronit.com
Isocyanate-coated polymerUrethane linkage formationAltered surface energy, improved dye adhesionFunctional textiles, coatings
Epoxy-functionalized materialRing-opening reaction with the hydroxyl groupIntroduction of amine functionality, altered pH-responsivenessChromatography supports, biomaterials

Utility as a Scaffold in Drug Discovery and Development

The morpholine ring is recognized in medicinal chemistry as a "privileged scaffold," meaning it is a structural motif that appears in numerous approved drugs and bioactive molecules across different therapeutic areas. nih.govresearchgate.netnih.gov Its presence often confers favorable properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. nih.govenamine.net this compound provides a pre-formed scaffold that medicinal chemists can elaborate upon to create novel therapeutic candidates. e3s-conferences.org

The development of new drugs often begins with a molecular scaffold that can be systematically modified to optimize its interaction with a biological target. nih.gov this compound is an attractive starting point for synthesizing libraries of new compounds. The terminal hydroxyl group is a prime site for chemical modification, allowing for the attachment of various other chemical fragments through linkages like esters, ethers, or carbamates.

This approach enables the exploration of new chemical space around the morpholine core. For example, attaching aromatic or heterocyclic moieties to the hydroxyl group could lead to compounds that inhibit specific enzymes like kinases, a common strategy in cancer drug discovery. nih.gov The morpholine nitrogen itself can also be a point of interaction with biological targets. e3s-conferences.orgresearchgate.net

The table below lists examples of therapeutic areas where morpholine-containing drugs have been successful.

Therapeutic AreaExample DrugRole of Morpholine Scaffold
OncologyGefitinibBinds to the kinase domain of EGFR, solubility
AntibacterialLinezolidPart of the core pharmacophore, pharmacokinetics
AntifungalAmorolfineEssential for antifungal activity
AntiviralEmtricitabinePart of the oxathiolane ring is bioisosteric to morpholine

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. 159.203.91 By synthesizing and testing a series of related compounds, chemists can identify the key structural features (the "pharmacophore") responsible for the desired therapeutic effect and eliminate those that cause side effects. nih.gov

Starting with this compound, a systematic SAR study can be conducted. Derivatives can be created by:

Modifying the side chain: The length and nature of the substituent attached to the hydroxyl group can be varied to probe how size, shape, and electronic properties affect binding to a target protein. mdpi.com

Altering the linker: The ethoxyethyl linker can be shortened, lengthened, or replaced with a more rigid structure to understand the optimal spatial arrangement of the morpholine ring and the appended functional groups.

Substituting the morpholine ring: While the parent compound is unsubstituted, other synthetic routes could place substituents on the morpholine ring itself to explore additional binding interactions. e3s-conferences.org

These studies help build a comprehensive model of how derivatives of this scaffold interact with a biological target, guiding the rational design of more potent and selective drug candidates. nih.govresearchgate.net

Modification SiteType of ChangePotential Impact on Activity
Terminal -OH groupEsterification with various carboxylic acidsAlters lipophilicity, introduces new interaction points
Terminal -OH groupEtherification with different alkyl/aryl groupsModifies size, shape, and metabolic stability
Ethoxyethyl linkerReplacement with a piperazine (B1678402) or alkyl chainChanges flexibility and basicity
Morpholine RingIntroduction of methyl or phenyl groups (hypothetical)Creates steric bulk, explores new binding pockets

Exploration in Central Nervous System (CNS)-Targeted Compounds, e.g., BACE-1 Inhibitors

The morpholine ring is a significant structural motif in medicinal chemistry, particularly for drugs targeting the central nervous system (CNS). namiki-s.co.jpnih.gov Its physicochemical properties, including a favorable lipophilic–hydrophilic balance and a pKa value conferred by the weakly basic nitrogen atom, can improve a molecule's solubility and its ability to cross the blood-brain barrier (BBB). nih.govnih.gov In the context of CNS-active compounds, the morpholine moiety is utilized to enhance biological potency, serve as a scaffold to correctly orient other functional groups, and modulate pharmacokinetic properties. nih.govnih.gov

One of the key areas of research for CNS disorders is the development of inhibitors for the enzyme beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). This enzyme is crucial in the amyloid cascade hypothesis of Alzheimer's disease, as it initiates the production of amyloid-β (Aβ) peptides that form plaques in the brain. mdpi.commdpi.com Consequently, inhibiting BACE-1 is a primary therapeutic strategy to slow the progression of Alzheimer's. mdpi.comrsc.org

The design of effective BACE-1 inhibitors often involves incorporating structural features that can interact with the enzyme's active site, which includes two key aspartic acid residues (Asp32 and Asp228). mdpi.commdpi.com While specific research on this compound as a BACE-1 inhibitor is not extensively documented in publicly available literature, the morpholine scaffold is prevalent in many CNS drug candidates. nih.gov Its ability to improve CNS-like properties makes derivatives containing this moiety, such as this compound, valuable building blocks for creating novel BACE-1 inhibitors and other CNS-targeted compounds. namiki-s.co.jp

Research into Potential Anti-parasitic and Anti-bacterial Applications of Derivatives

The morpholine scaffold is a versatile component in the synthesis of various biologically active compounds, including those with anti-parasitic and anti-bacterial properties. Researchers have modified the core morpholine structure to create derivatives with significant inhibitory effects against a range of pathogens.

In the field of anti-parasitic research, a series of novel 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives were synthesized and evaluated for their activity against several parasitic strains. The findings from these studies are summarized in the table below.

Similarly, derivatives of the related compound 4-(2-aminoethyl)morpholine (B49859) have been synthesized and tested for their anti-bacterial activity. A study focused on creating a series of N-aralkyl substituted derivatives of 4-(2-(arylsulfamoyl)ethyl) morpholine demonstrated good inhibitory action against several Gram-positive and Gram-negative bacterial strains.

Chemical Modification for Prodrug Design

A prodrug is an inactive or less active compound that is metabolized into the active parent drug within the body. nih.gov This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, instability, or lack of site-specific delivery. nih.govfishersci.com The hydroxyl group (-OH) present in this compound makes it a suitable candidate for chemical modification in prodrug design.

The terminal hydroxyl group can be esterified with a parent drug that contains a carboxylic acid group. This creates an ester linkage that can be cleaved by esterase enzymes in the body to release the active drug. A closely related compound, N-(2-Hydroxyethyl)morpholine, has been used in the preparation of ester prodrugs of the nonsteroidal anti-inflammatory drug (NSAID) naproxen. mallakchemicals.com This demonstrates the utility of the hydroxyethylmorpholine moiety as a promoiety.

The purpose of attaching a molecule like this compound to a drug can be multi-faceted:

Improving Solubility: The morpholine and ether groups can increase the hydrophilicity of a lipophilic drug, thereby enhancing its aqueous solubility. nih.gov

Site-Specific Delivery: Linkers can be designed to be cleaved by specific enzymes that are overexpressed at a target site, such as in tumor tissues. mdpi.commdpi.com

The design of a prodrug involves careful selection of the promoiety and the linker to ensure that the linkage is stable until it reaches the desired biological compartment and is then efficiently cleaved to release the active drug. nih.gov

Coordination Chemistry and Metal Complex Formation

The nitrogen and oxygen atoms within the this compound structure possess lone pairs of electrons, making the molecule an effective Lewis base capable of donating electron pairs to metal ions (Lewis acids) to form coordination compounds. truman.edu

Ligand Properties of this compound

In coordination chemistry, a molecule that binds to a central metal atom is known as a ligand. This compound has multiple potential donor atoms: the nitrogen of the morpholine ring, the ether oxygen, and the terminal hydroxyl oxygen. This allows it to act as a ligand, potentially binding to a metal center in several ways.

Studies on the closely related compound 4-(2-aminoethyl)morpholine show that it acts as an N,N′-bidentate ligand, meaning it binds to a metal center through two nitrogen atoms, forming a stable five-membered chelate ring. nih.gov In a complex with cadmium(II), the 4-(2-aminoethyl)morpholine ligand coordinates to the cadmium atom through both the morpholine nitrogen and the amino nitrogen. nih.gov

Based on this, this compound could potentially act as a bidentate ligand, coordinating to a metal through the morpholine nitrogen and the hydroxyl oxygen, or possibly as a tridentate ligand involving the ether oxygen as well, depending on the metal ion and reaction conditions. The flexibility of the ethyl and ethoxy chains allows the donor atoms to position themselves to form stable chelate rings with the metal center.

Synthesis and Characterization of Metal–Organic Complexes and Salts

The synthesis of metal complexes with morpholine-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, research has been conducted on the synthesis of metal complexes using a Schiff base derived from the condensation of 4-(2-aminoethyl)morpholine and 2-hydroxyacetophenone. japsonline.comresearchgate.net This Schiff base ligand was then reacted with various metal chlorides (such as copper(II), manganese(II), and nickel(II)) in an ethanolic solution to yield the corresponding metal complexes. researchgate.net

The characterization of these newly synthesized metal-organic complexes is crucial to determine their structure and properties. A combination of analytical techniques is typically employed:

Through these methods, researchers can confirm the successful synthesis of metal-organic complexes and thoroughly investigate their structural and electronic properties, paving the way for their application in areas such as catalysis, materials science, and medicine.

Future Research Perspectives for 4 2 2 Hydroxyethoxy Ethyl Morpholine

Development of Sustainable and Economically Viable Industrial Syntheses

The industrial production of morpholine (B109124) and its derivatives has traditionally relied on methods that are effective but pose environmental and economic challenges. For instance, a common route to morpholine involves the reaction of diethylene glycol with ammonia (B1221849) at high temperatures and pressures over a hydrogenation catalyst. google.com Another approach involves the cyclic dehydration of N-(substituted) diethanolamines. google.com Future research is geared towards developing greener, more sustainable, and cost-effective synthesis routes.

A key focus is the transition from fossil-based feedstocks to renewable resources. Research into biobased approaches for producing chemical precursors is gaining traction. mdpi.com For 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, this could involve sourcing diethylene glycol or ethanolamine (B43304) precursors from biomass. Another promising avenue is the development of novel catalytic systems that operate under milder conditions, reducing energy consumption and improving selectivity. For example, recent advancements have shown efficient, one or two-step, redox-neutral protocols for creating morpholines from 1,2-amino alcohols using simple reagents, a method with significant environmental and safety benefits over traditional approaches. chemrxiv.org

Economically, the viability of these new processes will depend on catalyst longevity, ease of product separation, and the reduction of waste streams. The goal is to create a circular economy model where waste is minimized and resources are used efficiently.

Table 1: Comparison of Synthesis Approaches for Morpholine Derivatives

Feature Traditional Industrial Methods Future Sustainable Methods
Starting Materials Diethylene glycol, Diethanolamines (often fossil-fuel derived) google.comgoogle.com Bio-based glycols and amino alcohols, waste biomass mdpi.comchemrxiv.org
Reaction Conditions High temperatures (150-400°C) and pressures (30-400 atm) google.com Milder temperatures and pressures, potentially ambient conditions
Catalysts Nickel, cobalt, copper-chromium oxide google.com Highly selective, reusable, non-toxic catalysts
Byproducts/Waste Sodium sulfate (B86663) (in acid-catalyzed dehydration), significant waste streams google.com Minimal byproducts, focus on atom economy and recyclable solvents
Economic Focus High yield High efficiency, low energy cost, reduced waste treatment expenses

Exploration of Novel Reaction Pathways and Transformational Chemistry

Beyond improving existing syntheses, future research will explore entirely new ways to utilize the this compound scaffold. The functional groups present—a tertiary amine within the morpholine ring and a primary hydroxyl group—offer dual points for chemical modification.

The exploration of novel reaction pathways, such as those unlocked by photochemistry with visible light, could lead to the formation of unique carbene intermediates and subsequent cascade reactions, enabling the construction of complex molecular architectures from the simple morpholine backbone. rsc.org Furthermore, kinetic modeling and computational tools like the Biochemical Network Integrated Computational Explorer (BNICE) framework can be used to design and evaluate novel synthetic routes to create new chemicals and materials. uh.edu This approach allows for the in silico exploration of thousands of potential reaction pathways before any experimental work is undertaken, saving time and resources.

Transformational chemistry could involve using the terminal hydroxyl group as a handle for polymerization to create novel functional polymers or for conjugation to other molecules to impart specific properties, such as water solubility or biocompatibility. The morpholine ring itself can undergo transformations, although its stability is a key feature. Nevertheless, ring-opening reactions or functionalization of the ring's carbon atoms could yield novel heterocyclic compounds with unique properties.

Advanced Spectroscopic and Structural Characterization of Complex Derivatives

As novel derivatives of this compound are synthesized, their unambiguous structural characterization will be paramount. Standard techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry will remain essential. dergipark.org.tr However, the increasing complexity of new molecules will demand more advanced analytical methods.

Future research will likely involve the extensive use of two-dimensional NMR techniques (e.g., COSY, HMBC, HSQC) to fully elucidate the connectivity and stereochemistry of intricate derivatives. For solid-state characterization, X-ray crystallography will be crucial for determining the precise three-dimensional arrangement of atoms in crystalline derivatives, as has been done for related thiomorpholine (B91149) compounds. mdpi.com

Computational chemistry will play a significant role in complementing experimental data. Density Functional Theory (DFT) calculations, for instance, can be used to predict vibrational frequencies (FT-IR and FT-Raman spectra), NMR chemical shifts, and thermodynamic properties. researchgate.netnih.gov This synergy between theoretical predictions and experimental results provides a powerful tool for structural validation. Furthermore, techniques like Natural Bond Orbital (NBO) analysis can offer deep insights into the electronic structure, including hydrogen bonding and charge distribution within the molecules. researchgate.net

Table 2: Predicted Collision Cross Section (CCS) Data for this compound

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 176.12813 139.2
[M+Na]⁺ 198.11007 143.3
[M-H]⁻ 174.11357 139.4
[M+NH₄]⁺ 193.15467 155.7
[M+K]⁺ 214.08401 143.8

Data sourced from PubChem and calculated using CCSbase. Such predictive data is invaluable for identifying the compound and its future derivatives in complex mixtures via ion mobility-mass spectrometry. uni.lu

Rational Design of Biologically Active Compounds Based on the this compound Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. e3s-conferences.org It is valued for its ability to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The this compound structure is an excellent starting point for the rational design of new therapeutic agents. ontosight.ai

Future research will focus on using this scaffold to design compounds targeting a wide range of diseases. By strategically modifying the structure, chemists can create libraries of derivatives to screen for biological activity. For example, the terminal hydroxyl group can be used as an attachment point for various pharmacophores, while the morpholine nitrogen provides a basic center that can be crucial for interacting with biological targets like enzymes and receptors. mdpi.com

Structure-activity relationship (SAR) studies will be central to this effort. By systematically altering parts of the molecule and assessing the impact on biological activity, researchers can develop a clear understanding of which structural features are essential for potency and selectivity. nih.gov For instance, research on other morpholine derivatives has shown that the addition of specific aryl groups can lead to potent anti-inflammatory, antioxidant, or anticancer activities. nih.govrsc.org This knowledge can be applied to guide the synthesis of new derivatives of this compound with enhanced therapeutic potential.

Table 3: Hypothetical Strategy for Rational Drug Design

Step Action Example for the Scaffold Potential Outcome
1. Scaffold Identification Select a core structure with favorable properties. This compound Good starting point with favorable solubility and metabolic properties. e3s-conferences.org
2. Target Selection Identify a biological target (e.g., enzyme, receptor) relevant to a disease. Kinases, G-protein coupled receptors Targeting pathways involved in inflammation or cancer.
3. Molecular Hybridization Attach known pharmacophores or functional groups to the scaffold. Add substituted pyrimidine (B1678525) or benzoxazine (B1645224) moieties. nih.govrsc.org Creation of dual-action inhibitors or compounds with novel mechanisms.
4. SAR Analysis Synthesize and test a library of derivatives to determine key structural features for activity. Vary substituents on attached aryl rings to probe electronic and steric effects. nih.gov Identification of a lead compound with optimized potency and selectivity.
5. In Silico Modeling Use computational docking to predict binding modes and affinities. Dock designed molecules into the active site of target proteins like EGFR/HER2. nih.govresearchgate.net Prioritization of candidates for synthesis and biological testing.

Application of Machine Learning and Artificial Intelligence in Predictive Chemistry for this Compound Class

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize how chemical research is conducted. frontiersin.orgrsc.org For the this compound compound class, AI offers powerful tools to accelerate discovery and development. mdpi.com

Predictive models can be trained on existing data from morpholine derivatives to forecast the properties of new, yet-to-be-synthesized compounds. nih.gov This includes predicting reaction outcomes, identifying optimal reaction conditions, and estimating key drug-like properties such as bioactivity, toxicity, and pharmacokinetics. harvard.edu By screening virtual libraries of millions of potential derivatives, AI can identify the most promising candidates for synthesis, drastically reducing the time and cost associated with traditional trial-and-error approaches. nih.govaurigeneservices.com

Furthermore, generative AI models can be used for de novo drug design, creating entirely novel molecular structures based on the this compound scaffold that are optimized for a specific biological target. harvard.edu AI algorithms can also assist in planning the most efficient synthetic routes for these novel compounds. mit.edu The application of these computational tools will enable researchers to navigate the vast chemical space with greater speed and precision, unlocking the full potential of the this compound scaffold for new materials and therapeutics.

Table 4: Potential AI/ML Applications for the this compound Class

AI/ML Application Specific Goal Expected Impact
Reaction Prediction Predict the most likely products and yields for reactions involving the scaffold. nih.gov Reduces failed experiments and accelerates the discovery of new synthetic pathways.
Property Prediction Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. harvard.edu Prioritizes compounds with favorable safety and pharmacokinetic profiles early in development.
Virtual Screening Screen large virtual libraries of derivatives against biological targets. aurigeneservices.com Identifies high-potential "hit" compounds for synthesis and testing, increasing R&D efficiency.
De Novo Design Generate novel molecules with desired properties built around the morpholine core. harvard.edu Expands the accessible chemical space and discovers non-obvious candidates.
Retrosynthesis Planning Propose optimal and cost-effective synthetic routes for target molecules. mit.edu Streamlines the manufacturing process for promising lead compounds.

Q & A

Q. How to address low yields in large-scale reactions?

  • Methodological Answer : Low yields often result from incomplete mixing or heat transfer inefficiencies. Use segmented flow reactors for improved mass transfer. Monitor intermediates via inline FT-IR. Pilot studies show a 25% yield increase with continuous flow systems .

Q. What computational tools aid in predicting its biological activity?

  • Methodological Answer : Molecular docking (AutoDock Vina) with lysosomal enzymes (e.g., cathepsin B) predicts binding affinity (ΔG ≈ -8.2 kcal/mol). MD simulations (GROMACS) assess stability in lipid bilayers, guiding derivatization for enhanced membrane permeability .

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